molecular formula C10H11NO3S B13989937 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid CAS No. 59851-11-5

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid

Cat. No.: B13989937
CAS No.: 59851-11-5
M. Wt: 225.27 g/mol
InChI Key: VEDIQIKJEHZIHE-UHFFFAOYSA-N
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Description

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid is a heterocyclic compound that features a thienoazocine core structure. This compound is of interest due to its potential biological activities and its unique structural properties, which make it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiophene derivatives with azocine precursors under controlled conditions. The reaction often requires the use of catalysts such as Rhodium (III) complexes and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid is unique due to its combined thienoazocine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

59851-11-5

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-oxo-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-7-9(11-8)6(5-15-7)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14)

InChI Key

VEDIQIKJEHZIHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

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